molecular formula C11H14O3 B2771798 3-(4-Methoxyphenyl)butanoic acid CAS No. 6555-30-2

3-(4-Methoxyphenyl)butanoic acid

Cat. No.: B2771798
CAS No.: 6555-30-2
M. Wt: 194.23
InChI Key: GTUSGMFEBAENPL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)butanoic acid is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a butanoic acid chain linked to a 4-methoxyphenyl ring, makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. Scientific literature highlights the application of this compound's structural analogs in drug discovery. Notably, research has identified advanced derivatives of this compound, such as MK-0533, as novel Selective Peroxisome Proliferator-Activated Receptor Gamma Modulators (SPPARγMs) for the investigation of Type 2 Diabetes Mellitus treatments . These modulators are designed to provide antidiabetic efficacy while aiming to reduce mechanism-based side effects like weight gain and edema associated with older therapies . Furthermore, the butanoic acid moiety is a recognized functional group in the development of enzyme inhibitors, as seen in the discovery of soluble epoxide hydrolase phosphatase domain inhibitors, underscoring the relevance of this chemical scaffold in probing new biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUSGMFEBAENPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time. The product is then purified through recrystallization or distillation to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)butanol or 3-(4-methoxyphenyl)butane.

    Substitution: Formation of various substituted phenylbutanoic acids.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features make it a candidate for developing compounds that interact with neurotransmitter systems. For instance, derivatives of this compound have been studied for their potential neuroprotective effects, influencing gamma-aminobutyric acid receptors, which are critical in treating conditions like anxiety and depression .

Case Study: Neuroprotective Effects
Research has highlighted the neuroprotective properties of compounds similar to 3-(4-Methoxyphenyl)butanoic acid. A study demonstrated that these compounds could modulate neurotransmitter activity, suggesting their potential in treating neurodegenerative diseases.

Biochemical Research

Protein Interaction Studies
In biochemical research, this compound is utilized to study amino acid interactions and their effects on protein folding and function. This is crucial for understanding various biological processes, including enzyme activity and metabolic pathways .

Analytical Chemistry Applications
The compound is also employed in analytical methods to identify and quantify amino acids in complex mixtures. This application is vital for quality control in pharmaceutical manufacturing and biochemical research .

Material Science

Polymer Modification
In material science, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly useful in developing advanced materials for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Case Studies
Medicinal ChemistryDrug development for neurological disordersNeuroprotective effects on neurotransmitter systems
Biochemical ResearchProtein interaction studiesInsights into protein folding mechanisms
Analytical ChemistryQuantification of amino acidsEssential for quality control
Material SciencePolymer modificationEnhanced mechanical properties

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit neuroprotective effects by acting as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death. Additionally, it exhibits inhibitory activity against histone deacetylases (HDACs), which play a role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)butanoic acid is unique due to its specific combination of a methoxy-substituted phenyl ring and a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-(4-Methoxyphenyl)butanoic acid, also referred to as (3R)-3-(4-methoxyphenyl)butanoic acid, is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : Approximately 194.23 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features a butanoic acid backbone with a methoxyphenyl substituent, which is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may influence various biological processes, particularly in relation to inflammation and metabolic disorders. Key areas of investigation include:

  • Enzyme Modulation : Studies suggest that this compound can modulate the activity of certain enzymes, potentially influencing metabolic pathways and cellular functions.
  • Therapeutic Potential : Its anti-inflammatory properties have been highlighted in various studies, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes within the body. The methoxyphenyl group enhances lipophilicity, which may facilitate better absorption and interaction with biological membranes. This characteristic is crucial for its pharmacological effects.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound exhibited significant anti-inflammatory activity in animal models. The compound reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing chronic inflammatory conditions.
  • Metabolic Regulation :
    • Research has indicated that this compound may play a role in regulating lipid metabolism. In vitro studies showed that it could influence lipid profiles, which is vital for conditions like obesity and metabolic syndrome.
  • Enzyme Interaction Studies :
    • Interaction studies have focused on how this compound affects enzyme activities related to metabolic pathways. Preliminary data suggest it may inhibit certain enzymes involved in lipid synthesis, thereby affecting overall metabolic health.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anti-inflammatoryReduces pro-inflammatory cytokines in animal models
Lipid metabolismInfluences lipid profiles, potentially aiding metabolic health
Enzyme modulationAffects enzyme activities related to metabolism

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)butanoic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation using 4-methoxyphenyl precursors followed by carboxylation. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃) and reaction temperatures. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for purification .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like regioisomers .

Q. How is the structural integrity of this compound validated after synthesis?

  • Analytical Techniques : Use 1H^1H-NMR to confirm the methoxy group (singlet at δ 3.8 ppm) and carboxylic acid protons (broad peak at δ 12-13 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (expected: 194.21 g/mol). Infrared spectroscopy (IR) identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its antioxidant potential?

  • Experimental Design :

  • In vitro assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to quantify antioxidant activity. Compare IC₅₀ values with ascorbic acid as a positive control.
  • Cell-based studies : Measure ROS (reactive oxygen species) reduction in oxidative stress models (e.g., H₂O₂-treated HepG2 cells) using fluorescence probes like DCFH-DA .

Q. What molecular docking strategies are suitable for studying interactions between this compound and target enzymes?

  • Approach :

  • Target Selection : Focus on enzymes like cyclooxygenase-2 (COX-2) or angiotensin-converting enzyme (ACE), where methoxyphenyl derivatives show affinity.
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate binding poses with molecular dynamics (MD) simulations over 100 ns to assess stability .

Q. How do structural modifications (e.g., halogenation or amino group addition) alter the bioactivity of this compound?

  • Case Study : Introducing a chlorine atom at the phenyl ring (forming 3-(4-Methoxy-3-chlorophenyl)butanoic acid) enhances lipophilicity, improving blood-brain barrier permeability in neuroprotection studies. Conversely, adding an amino group increases polarity, altering receptor-binding kinetics .

Q. How should researchers address contradictions in reported biological activities of structural analogs?

  • Resolution Strategy :

  • Meta-analysis : Compare datasets across studies, noting variables like assay conditions (pH, temperature) and cell lines used.
  • SAR Studies : Systematically modify substituents (e.g., methoxy position, chain length) to isolate activity drivers. For example, 3-(3-Methoxyphenyl)butanoic acid may show reduced COX-2 inhibition compared to the 4-methoxy analog due to steric effects .

Q. What methodologies are recommended for optimizing the purity of this compound in large-scale syntheses?

  • Purification Protocols :

  • Crystallization : Use ethanol/water mixtures for recrystallization to remove polar impurities.
  • HPLC : Employ reverse-phase C18 columns with a methanol/water gradient (70:30 to 90:10) for final purity assessment (>98%) .

Q. How can protecting groups be strategically employed in derivatizing this compound for peptide conjugation?

  • Example : Use tert-butoxycarbonyl (Boc) to protect the amine group in intermediates. Deprotection with trifluoroacetic acid (TFA) ensures minimal side reactions. Confirm successful conjugation via MALDI-TOF mass spectrometry .

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